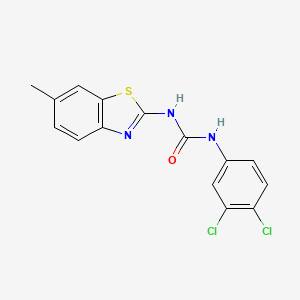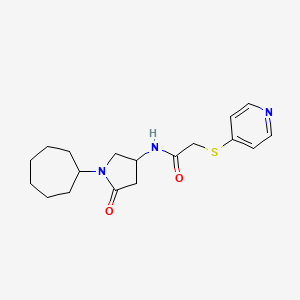
N-(3,4-dichlorophenyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the class of urea herbicides and is known for its effectiveness in controlling various types of weeds.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its use as a herbicide in agriculture. It is effective in controlling the growth of various types of weeds, including annual and perennial grasses and broadleaf weeds. It has also been studied for its potential use in controlling the growth of algae in aquatic environments.
Wirkmechanismus
Diuron works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which leads to the disruption of electron transport and the production of reactive oxygen species. This ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. It has also been shown to inhibit the activity of the enzyme photosystem II, which is involved in photosynthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Diuron in lab experiments is its effectiveness in controlling the growth of weeds. This makes it a useful tool for studying the effects of weeds on crop growth and development. However, there are also some limitations to using Diuron in lab experiments. For example, it can be toxic to some plant species, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on Diuron. One area of interest is the development of new formulations of Diuron that are more effective and less toxic than current formulations. Another area of interest is the development of new herbicides that work through different mechanisms of action, which could help to reduce the development of herbicide-resistant weeds. Additionally, there is a need for more research on the environmental impact of Diuron and other herbicides, particularly on non-target species such as aquatic organisms.
Synthesemethoden
The synthesis of Diuron involves the reaction of 3,4-dichloroaniline and 6-methyl-2-benzothiazolone in the presence of phosgene. This reaction leads to the formation of Diuron, which is a white crystalline solid.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-8-2-5-12-13(6-8)22-15(19-12)20-14(21)18-9-3-4-10(16)11(17)7-9/h2-7H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHDEFORLNIXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054927.png)

![4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6054934.png)


![N-(1-adamantylmethyl)-1-[2-(dimethylamino)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6054968.png)
![N-ethyl-5-[(5-isoquinolinyloxy)methyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6054976.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B6054983.png)
![2-(4-bromophenyl)-N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6054986.png)
![4-[(2-cyclopropyl-4-quinolinyl)carbonyl]-6-methyl-1-(2-methylphenyl)-2-piperazinone](/img/structure/B6054999.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6055011.png)
![ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6055016.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6055032.png)
![ethyl 4-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6055039.png)